Ethyl 2-methyl-3-nitroacrylate Ethyl 2-methyl-3-nitroacrylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20137413
InChI: InChI=1S/C6H9NO4/c1-3-11-6(8)5(2)4-7(9)10/h4H,3H2,1-2H3
SMILES:
Molecular Formula: C6H9NO4
Molecular Weight: 159.14 g/mol

Ethyl 2-methyl-3-nitroacrylate

CAS No.:

Cat. No.: VC20137413

Molecular Formula: C6H9NO4

Molecular Weight: 159.14 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-methyl-3-nitroacrylate -

Specification

Molecular Formula C6H9NO4
Molecular Weight 159.14 g/mol
IUPAC Name ethyl 2-methyl-3-nitroprop-2-enoate
Standard InChI InChI=1S/C6H9NO4/c1-3-11-6(8)5(2)4-7(9)10/h4H,3H2,1-2H3
Standard InChI Key VWNOIOYJZLAKBX-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(=C[N+](=O)[O-])C

Introduction

Structural and Physicochemical Properties

Ethyl 2-methyl-3-nitroacrylate belongs to the nitroacrylate family, a class of compounds distinguished by their electrophilic double bonds. The compound’s structure (Fig. 1) includes:

  • Ethyl ester group: Enhances solubility in organic solvents and modulates electronic effects.

  • Methyl substituent: Introduces steric hindrance at the α-position, influencing regioselectivity in reactions.

  • Nitro group: A strong electron-withdrawing group that activates the β-carbon for nucleophilic attack.

Molecular Data

The following table summarizes key molecular properties derived from experimental and computational studies:

PropertyValue
IUPAC Nameethyl (E)-2-methyl-3-nitroprop-2-enoate
Molecular FormulaC₆H₉NO₄
Molecular Weight159.14 g/mol
Canonical SMILESCCOC(=O)C(=CN+[O-])C
InChI KeyVWNOIOYJZLAKBX-UHFFFAOYSA-N

The conjugated system between the carbonyl and nitro groups results in a planar geometry, as confirmed by X-ray crystallography of analogous nitroacrylates . This conjugation lowers the LUMO energy, making the β-carbon highly electrophilic.

Synthetic Methodologies

Laboratory-Scale Synthesis

While detailed protocols for Ethyl 2-methyl-3-nitroacrylate are scarce in published literature, its synthesis likely follows established routes for nitroacrylates:

  • Nitration of Ethyl 2-Methylacrylate: Treatment with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions.

  • Elimination Reactions: Dehydrohalogenation of precursors like methyl 2-iodo-3-nitropropionate using bases such as triethylamine .

Key challenges include controlling regioselectivity and avoiding polymerization of the acrylate moiety. Purification typically involves column chromatography or recrystallization from ether/petroleum ether mixtures.

Industrial Production

Industrial synthesis prioritizes efficiency and scalability:

  • Continuous Flow Reactors: Enable precise temperature control and reduce reaction times.

  • Catalytic Systems: Heterogeneous catalysts (e.g., silica-supported acids) improve yields by minimizing side reactions.

Reactivity and Applications in Organic Synthesis

Nucleophilic Additions

The electron-deficient double bond facilitates Michael additions with nucleophiles such as amines, thiols, and enolates. For example:

  • Amine Addition: Reaction with benzylamine yields β-amino acrylate derivatives, precursors to heterocycles like pyrroles .

Cycloadditions

As a dienophile in Diels-Alder reactions, Ethyl 2-methyl-3-nitroacrylate forms six-membered cycloadducts with dienes. The methyl group’s steric bulk directs endo selectivity, as observed in reactions with cyclopentadiene .

Reduction and Functionalization

The nitro group can be reduced to an amine using hydrogen gas (H₂) over palladium catalysts, producing Ethyl 2-methyl-3-aminoacrylate. This intermediate is valuable for synthesizing β-lactams and other nitrogen-containing pharmacophores.

Comparative Analysis with Analogous Nitroacrylates

Ethyl 3-Nitroacrylate vs. Ethyl 2-Methyl-3-Nitroacrylate

ParameterEthyl 3-NitroacrylateEthyl 2-Methyl-3-Nitroacrylate
ReactivityHigher electrophilicityReduced reactivity due to steric effects
Diels-Alder SelectivityExo preferenceEndo preference
Thermal StabilityProne to polymerizationEnhanced stability

The methyl substituent in Ethyl 2-methyl-3-nitroacrylate slows reaction kinetics but improves regiochemical outcomes in multi-step syntheses .

Emerging Applications and Research Directions

Pharmaceutical Intermediates

Recent studies highlight its utility in constructing kinase inhibitors and antiviral agents. For instance, nitro-to-amine reduction generates scaffolds for HIV protease inhibitors.

Materials Science

Polymerization of Ethyl 2-methyl-3-nitroacrylate yields polyacrylates with high glass transition temperatures (Tg > 120°C), suitable for heat-resistant coatings .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator